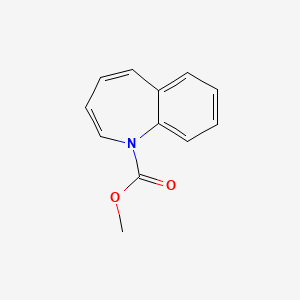
Methyl 1H-1-benzazepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-1-benzazepine-1-carboxylate is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methyl ester functional group attached to the nitrogen atom of the azepine ring. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-1-benzazepine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), is a notable method for preparing benzazepine derivatives . Another method involves the catalytic cyclization of amino alcohols using reagents such as pentamethylcyclopentadienyl rhodium (Cp·Rh2+), potassium carbonate (K2CO3), and acetone (Me2CO) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation of the methyl ester group can yield carboxylic acids, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications.
Scientific Research Applications
Methyl 1H-1-benzazepine-1-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzazepine derivatives have been shown to inhibit sodium channels, which can affect neuronal signaling and cardiovascular function . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Methyl 1H-1-benzazepine-1-carboxylate can be compared with other similar compounds, such as:
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: This compound lacks the carboxylate ester group, which can influence its chemical reactivity and biological activity.
Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate: This derivative has additional hydrogenation, which can affect its stability and pharmacokinetic properties.
Indole derivatives: Indoles share a similar heterocyclic structure but differ in their nitrogen atom’s position and the presence of an indole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
110280-35-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h2-9H,1H3 |
InChI Key |
IXQLTQCRBVLGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















